4-n-Propylbenzal hydrazone

説明

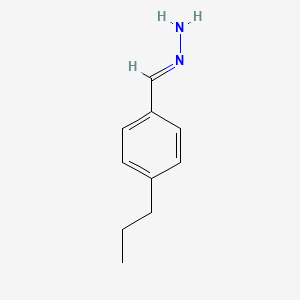

4-n-Propylbenzal hydrazone is a hydrazone derivative characterized by a propyl substituent at the para position of the benzaldehyde moiety. Hydrazones are Schiff base derivatives formed via the condensation of aldehydes with hydrazides, and they are widely studied for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The propyl group, an alkyl substituent, likely influences the compound’s lipophilicity and electronic properties, which are critical determinants of bioactivity.

特性

CAS番号 |

93480-03-6 |

|---|---|

分子式 |

C10H14N2 |

分子量 |

162.23 g/mol |

IUPAC名 |

(E)-(4-propylphenyl)methylidenehydrazine |

InChI |

InChI=1S/C10H14N2/c1-2-3-9-4-6-10(7-5-9)8-12-11/h4-8H,2-3,11H2,1H3/b12-8+ |

InChIキー |

IAWNEZMBOUNFJI-XYOKQWHBSA-N |

異性体SMILES |

CCCC1=CC=C(C=C1)/C=N/N |

正規SMILES |

CCCC1=CC=C(C=C1)C=NN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-n-Propylbenzal hydrazone typically involves the condensation reaction between an aldehyde and a hydrazine derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The general reaction scheme is as follows:

Aldehyde+Hydrazine derivative→Hydrazone+Water

For this compound, the specific aldehyde used is 4-n-Propylbenzaldehyde, and the hydrazine derivative is typically hydrazine hydrate .

Industrial Production Methods

Industrial production of hydrazones, including this compound, often employs mechanochemical methods or solid-state melt reactions. These methods are preferred for their efficiency and scalability. The mechanochemical approach involves grinding the reactants together, while the solid-state melt reaction involves heating the reactants to form the desired product .

化学反応の分析

4. 科学研究への応用

4-n-プロピルベンザルヒドラゾンは、さまざまな科学研究分野で応用されています。

科学的研究の応用

4-n-Propylbenzal hydrazone has a wide range of scientific research applications:

作用機序

4-n-プロピルベンザルヒドラゾンの作用機序は、特定の分子標的および経路との相互作用を含みます。生物系では、アポトーシス経路に関与する細胞タンパク質や酵素と相互作用することにより、プログラム細胞死(アポトーシス)を誘導する可能性があります。また、金属イオンと配位錯体を形成して、その生物活性を高める可能性があります .

類似化合物との比較

Table 1: Comparative Bioactivity of Hydrazone Derivatives

†From Jundishapur Journal of Microbiology (2018); ‡From SYNTHESIS, CRYSTAL STRUCTURES... ().

Key Observations:

Antibacterial Activity :

- Bromo-substituted hydrazones (e.g., MIC 31.25 µg/mL against E. coli) outperform alkyl-substituted analogs due to halogen-induced electrophilicity.

- The hydrazone (2a) from naringin derivatives shows moderate antibacterial activity (MIC 62.5 µg/mL), likely due to synergistic effects of its glycoside backbone.

- This compound’s propyl group may reduce antibacterial efficacy compared to halogenated derivatives but could improve tissue penetration in vivo.

Antioxidant Activity :

- Hydrazone (2a) exhibits exceptional antioxidant capacity (IC50 3.7 µg/mL), attributed to hydroxyl groups from the naringin precursor.

- Alkyl substituents like propyl may contribute to radical scavenging via electron-donating effects, though direct data for this compound remain speculative.

Structural Stability: Halogenated hydrazones (e.g., bromo and chloro derivatives) exhibit isostructural crystallinity, suggesting similar modes of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。